![molecular formula C16H7Cl2N5S B8415076 9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile](/img/structure/B8415076.png)
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile is a heterocyclic compound that belongs to the class of thiazoloquinazolines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the thiazole and quinazoline rings in its structure contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile typically involves a multi-step process. One common method includes the cyclization of a cyano pyridine derivative using a microwave-assisted thermal-sensitive Dimroth rearrangement. This process involves the nucleophilic attack of intermediate amidines by various aromatic amines to form the tricyclic product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
科学研究应用
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
作用机制
The mechanism of action of 9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B), which are involved in the regulation of various cellular pathways associated with cancer, neurodegenerative diseases, and genetic disorders . The inhibition of these kinases disrupts their signaling pathways, leading to the suppression of cancer cell growth and proliferation.
相似化合物的比较
Similar Compounds
Thiazolo[5,4-f]quinazolines: Other derivatives of thiazoloquinazolines with different substituents.
2,4-Disubstituted Thiazoles: Compounds with similar thiazole rings but different substituents at the 2 and 4 positions.
Uniqueness
9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit DYRK1A and DYRK1B kinases makes it a valuable compound for research in cancer and neurodegenerative diseases .
属性
分子式 |
C16H7Cl2N5S |
|---|---|
分子量 |
372.2 g/mol |
IUPAC 名称 |
9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carbonitrile |
InChI |
InChI=1S/C16H7Cl2N5S/c17-8-1-2-10(9(18)5-8)23-16-14-11(20-7-21-16)3-4-12-15(14)24-13(6-19)22-12/h1-5,7H,(H,20,21,23) |
InChI 键 |
ZQVUSQHKVLBSEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-1H-spiro[indole-3,3'-pyrrolidine]-2,2',5'-trione](/img/structure/B8414999.png)
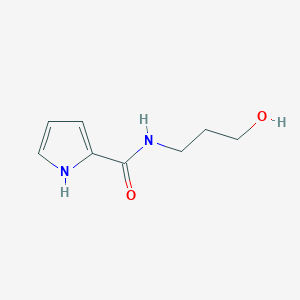
![N-Cyano-N'-[4-(1H-imidazol-2-yl)phenyl]methanimidamide](/img/structure/B8415016.png)
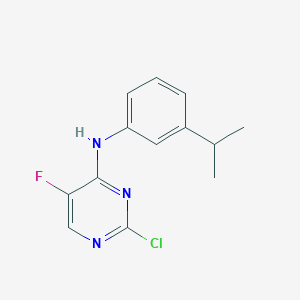
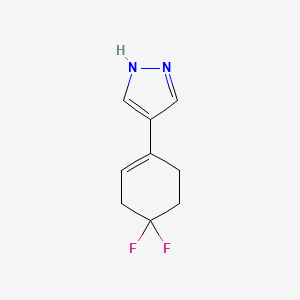
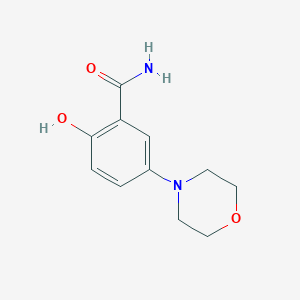

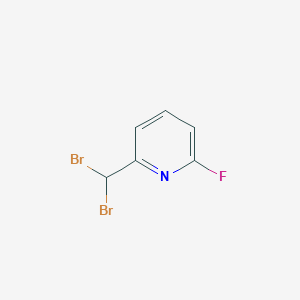
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl]nitrobenzene](/img/structure/B8415042.png)
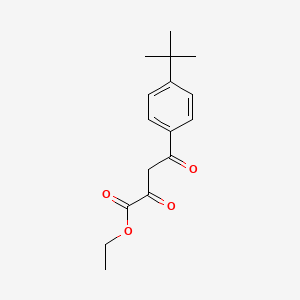
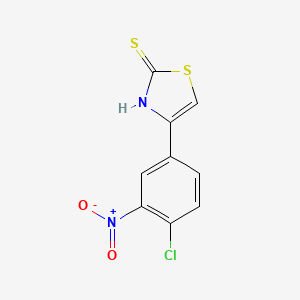
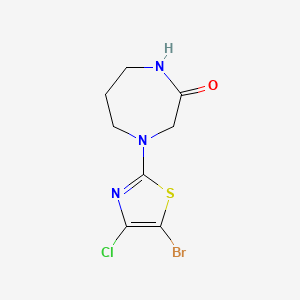
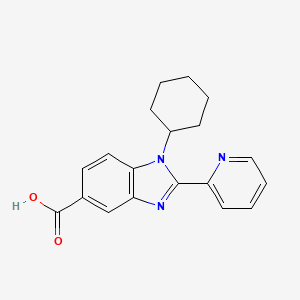
![(S,S)-2-Methyl-5-(2-pyrazinyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8415075.png)
